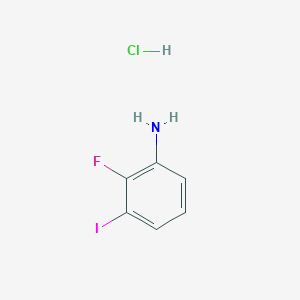

2-Fluoro-3-iodoaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

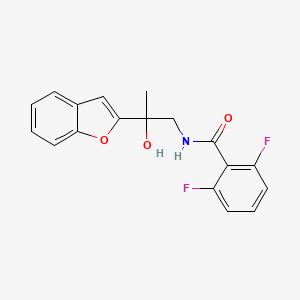

2-Fluoro-3-iodoaniline hydrochloride is a chemical compound with the CAS Number: 2361644-01-9 . It has a molecular weight of 273.48 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 2-Fluoro-3-iodoaniline hydrochloride involves several steps . The process begins with the preparation of 2-Iodo-3-fluoroaniline Hydrochloride from 2-iodo-3-fluoronitrobenzene and stannous chloride dihydrate . The reaction mixture is then made basic with 50% NaOH and extracted with ether .Molecular Structure Analysis

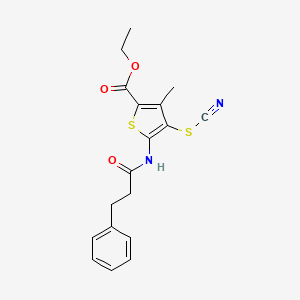

The InChI Code for 2-Fluoro-3-iodoaniline hydrochloride is 1S/C6H5FIN.ClH/c7-6-4 (8)2-1-3-5 (6)9;/h1-3H,9H2;1H . This indicates that the compound consists of a six-membered aromatic ring with fluorine and iodine substituents, along with an amine group and a chloride ion.Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-3-iodoaniline hydrochloride are complex and involve multiple steps . For example, the preparation of 3-Fluoro-2-iodophenylhydrazine Hydrochloride involves stirring 2-Iodo-3-fluoroaniline hydrochloride in concentrated HCl, adding an aqueous solution of sodium nitrite, and then adding stannous chloride .Physical And Chemical Properties Analysis

2-Fluoro-3-iodoaniline hydrochloride is a powder at room temperature . It has a molecular weight of 273.48 .科学的研究の応用

Quinol-Based Antitumor Agents Synthesis The synthesis of antitumor agents using Sonogashira reactions involves the interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides to afford sulfonamides. These undergo further reactions to produce compounds with a quinol pharmacophore, which have shown selective in vitro inhibition of cancer cell lines of colon and renal origin. This research underscores the potential of incorporating substituents like 2-fluoro-3-iodoaniline hydrochloride into antitumor agents, leveraging their ability to inhibit cancer cell growth through novel synthetic pathways (McCarroll et al., 2007).

Aminofluorination of Homoallylic Amines In the realm of organic synthesis, boron trifluoride etherate has been shown to act as an efficient fluorinating agent in an intramolecular aminofluorination reaction of homoallylic amines. This process leads to the formation of 3-fluoropyrrolidines, with the reaction mediated by a hypervalent iodine(III) reagent. The study suggests a mechanism involving a carbocation intermediate, indicating the role of fluorine sources in facilitating novel fluorination reactions, which could potentially involve compounds like 2-fluoro-3-iodoaniline hydrochloride (Cui et al., 2014).

Polyvalent Iodine Chemistry Polyvalent iodine chemistry has seen significant interest due to its oxidizing properties, benign environmental impact, and commercial availability. Research in this area encompasses the use of iodine(III) and iodine(V) derivatives for selective oxidative transformations of complex organic molecules. The synthetic applications of polyvalent iodine, including its role in the development of new synthetic methods, highlight the importance of iodine-containing compounds like 2-fluoro-3-iodoaniline hydrochloride in organic synthesis (Zhdankin & Stang, 2008).

Halogen Bond-Promoted Radical Insertion The use of halogen bonds in promoting radical isocyanide insertion reactions has been demonstrated with perfluoroalkyl iodides. This method allows for the generation of fluoroalkyl radicals, which are then trapped to form quinoxaline derivatives. Such mechanistic strategies reveal the potential of halogenated compounds, possibly including 2-fluoro-3-iodoaniline hydrochloride, in the construction of complex molecules under mild conditions (Sun et al., 2016).

Safety and Hazards

特性

IUPAC Name |

2-fluoro-3-iodoaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMGBVJUPOMQLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-iodoaniline hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2648519.png)

![1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2648523.png)